2-Hydroxyethyl formate

Catalog No.
S595607
CAS No.
628-35-3
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxyethyl formate

CAS Number

628-35-3

Product Name

2-Hydroxyethyl formate

IUPAC Name

2-hydroxyethyl formate

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c4-1-2-6-3-5/h3-4H,1-2H2

InChI Key

UKQJDWBNQNAJHB-UHFFFAOYSA-N

SMILES

C(COC=O)O

Synonyms

1,2-ethanediol monoformate, ethylene glycol monoformate

Canonical SMILES

C(COC=O)O

The exact mass of the compound 2-Hydroxyethyl formate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3770. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydroxyethyl formate (CAS 628-35-3), also known as ethylene glycol monoformate, is the monoester of ethylene glycol and formic acid. It functions as a bifunctional molecule featuring both a hydroxyl and a formate ester group, making it a versatile intermediate and solvent.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)] Its primary procurement value lies in its use as a specialty solvent, a stable precursor for chemical synthesis, and as a component in formulations such as foundry binders and potentially in advanced electrolyte systems.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGLGz4dRAm8fP2a0VRlMKhxUCc7goINORrpswbertdssDwHe91LUcUI7BOsJRz4G6oPuA_Bbq3wxrhP2-4oKkG5LceF0YxOIOkiobQC9y6pmcLAM80lzL6tAcONAdaRoItIE1puw3b14JeS7cIreFKHbksiiyG5ix0_pOK4QQ_aqRjhyUoqljoyk3hwEpD8GKff4D7fd0l0k0aOUVdjp5sOWRei6Xj71IoAg86HqX7DPcHfyFd-DT7siV7lk_EpQDhj69KODtOEyZSaUkF6_xugp75HtAbV9g%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELxj-E5k8P7ZOXHAuqoCovn6TV96PxU75f-5oC3S4ajXWgpWZiD21ozDdXilAtb8Ei_Hv-xOf3hIiYuVeVgpNEenqbbhIi2JjnGkcez0nHrsZmxuEgIJPTnOIVb0G7Hy-pyyjqeQBrhtumydmHgMY%3D)] Its physical properties, including a high boiling point of approximately 180 °C, distinguish it from more volatile, simple formate esters, enabling its use in higher temperature processes.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)]

Attempting to substitute 2-Hydroxyethyl formate by creating an in-situ mixture of its precursors, ethylene glycol and formic acid, is operationally inefficient and introduces process variability. Such mixtures exist in equilibrium, containing unreacted corrosive formic acid and water, which can interfere with moisture-sensitive reactions and damage equipment. Procuring the purified ester ensures a defined, water-free, and non-corrosive reagent with consistent physical properties, which is critical for reproducible outcomes in synthesis and formulation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFI1tjKXhUQH5779SyXZh2lq90WSPeSAm4lfS5KT7OTC8_U-1xMd1QM4nthvFIsMPnC-1JQbG25Aex8ts0hz9SQIRe6yhE7XYfTa9JGGmgMwtcyQpHKfbVuGpm90aXdRQGueTv2WPh5xWloLWKjRosFRvsWxZv7)] Furthermore, substitution with the acetate analog, 2-hydroxyethyl acetate, is not a direct replacement; the formate group possesses distinct electronic properties and reactivity, leading to different performance characteristics in applications like resin curing or as an electrolyte component where the specific ester functionality is critical.

Superior Thermal Processing Window Compared to Simpler Formate Esters

2-Hydroxyethyl formate offers a significantly higher boiling point compared to common, lower-alkyl formate esters, providing a wider and safer operating window for high-temperature applications. Its boiling point of 180 °C is substantially higher than that of methyl formate (32 °C) and ethyl formate (54 °C).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbYeqY5muyxd1c_ZxOKMW8ILm8V3xGya7T16GnX0arn7zkcol74cpWDBoYZQTaIlOgDFn-DonimOKv68p7j2PqmGz9THMpqYgP1ll5E3iUo7G3auoTcfvCbgpa2L0YxLZLu8pasoCpO-iM)] This property is critical for processes like resin curing or chemical synthesis that require sustained heating, where more volatile esters would require high-pressure equipment to prevent solvent loss and manage safety risks.

Evidence DimensionBoiling Point
Target Compound Data180 °C
Comparator Or BaselineMethyl Formate: 32 °C
Quantified Difference+148 °C
ConditionsAtmospheric pressure.

This allows for high-temperature, atmospheric-pressure processing without the cost and complexity of pressurized reactor systems required for volatile solvents.

Effective, Non-Corrosive Alternative to Formic Acid as a Curing Agent

In industrial curing applications, such as for phenolic resole resins in foundry binders, esters are used as latent acid catalysts, hydrolyzing to generate acid in-situ. While direct addition of formic acid is possible, it is corrosive and offers poor process control. Using a formate ester like 2-hydroxyethyl formate provides a controlled, gradual release of the acid catalyst upon hydrolysis, which is essential for achieving uniform curing and optimal mechanical properties in the final product.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Bqi_XEmLysebCLCQSvCkFsDa-p5K6pp8oV8zFPhAQ45Yq3qONfaZifCWZbxle_6BotgJi29VfKdKpqFHTkdjpCF9_5pd7cH9DSwk_V6_ggrtTHGTLIAqREQGzxwbyClj8TFydoVIO2ic6A%3D%3D)] This controlled reactivity avoids the handling hazards and equipment corrosion associated with using free formic acid, making it a superior choice for procurement in formulated systems.

Evidence DimensionCuring Mechanism
Target Compound DataControlled, in-situ acid generation via hydrolysis.
Comparator Or BaselineFree Formic Acid: Immediate, uncontrolled acid catalysis; corrosive.
Quantified DifferenceQualitative: Improved process control and safety by avoiding direct use of corrosive acid.
ConditionsCuring of alkaline phenolic resole resins at ambient or elevated temperatures.

Procuring the ester form provides a safer, non-corrosive, and more controllable alternative to using liquid formic acid directly in resin curing formulations.

Enabling Precursor for High-Yield Synthesis of Glycol Precursors without High-Pressure CO

2-Hydroxyethyl formate can be seen as an intermediate in the synthesis of ethylene glycol precursors from formaldehyde. Traditional carbonylation of formaldehyde to produce glycolic acid requires extremely high pressures of carbon monoxide (e.g., >240 bar).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq2VX5J33mWerpCsLve6j1dZAZQzK8QqPWT4TCpp7sIZWVXfxcQZ1mJM-dtHiRQKP8smzjNhrN6zElJeBKMHNNVKb34Q8JiXBngGymnOSVyNWFouUpA0GjVcaZTkTauEtN1afJKeGA0mvSiEZTQfzX)] Using methyl formate as a liquid CO source in reaction with formaldehyde is a known lower-pressure alternative.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq2VX5J33mWerpCsLve6j1dZAZQzK8QqPWT4TCpp7sIZWVXfxcQZ1mJM-dtHiRQKP8smzjNhrN6zElJeBKMHNNVKb34Q8JiXBngGymnOSVyNWFouUpA0GjVcaZTkTauEtN1afJKeGA0mvSiEZTQfzX)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXTdHz-th7dplHUpzeL93FhpE1PPXzmZ6Wif2TvgUgulhOcvBjl5ty8zbzeEjylI7wRChjJUuHVr_LUFnRMniyj_jl7FhOY-8T11N3pomTQtBCV-MZkF4s21UWQlRFsM24cevm8_LxBnhrMouK1DMBSq2QFP3a1266tc06p8RI3iBWbu5w47pqbaus2MyZUIcoOu0Z4s4rgFVodohYs0I%3D)] 2-Hydroxyethyl formate is a key intermediate in this pathway (as methyl glycolate, its methyl ether equivalent, is the target).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFXTdHz-th7dplHUpzeL93FhpE1PPXzmZ6Wif2TvgUgulhOcvBjl5ty8zbzeEjylI7wRChjJUuHVr_LUFnRMniyj_jl7FhOY-8T11N3pomTQtBCV-MZkF4s21UWQlRFsM24cevm8_LxBnhrMouK1DMBSq2QFP3a1266tc06p8RI3iBWbu5w47pqbaus2MyZUIcoOu0Z4s4rgFVodohYs0I%3D)] Procuring 2-hydroxyethyl formate directly allows access to downstream products while bypassing the need to handle gaseous formaldehyde and high-pressure CO or methyl formate in-house, representing a significant process simplification and safety improvement.

Evidence DimensionProcess Safety & Simplicity
Target Compound DataLiquid reagent, serves as a stable intermediate.
Comparator Or BaselineIn-situ generation from formaldehyde + CO or methyl formate: Requires handling toxic gas and/or high-pressure equipment.
Quantified DifferenceQualitative: Bypasses high-pressure (>200 bar) carbonylation and handling of gaseous formaldehyde.
ConditionsSynthesis of glycolic acid derivatives and downstream ethylene glycol.

This compound is a valuable procurement choice for accessing the glycolic acid chemical space without investing in high-pressure reactors or managing the logistics of toxic gas feeds.

Formulating High-Temperature Resin Systems and Foundry Binders

Due to its high boiling point of 180 °C, 2-hydroxyethyl formate is the right choice for formulating solvent-based resin systems that require high curing temperatures or extended processing times where volatile solvents would evaporate prematurely.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2R_oTeiVkhgtx02U9_m4MMGGiW8-JbxXSwRqqJ4Bm6wESiEHN9Ig2hyFI_uj2h9t-aOzrXHULRlzlKFsN-Ci5wOyNySUVSY0xmggd9zabZXXBMn_eFPa4S3y5Chbr_my7AqkfyOIl1yeaoejFGWUplMdDkJ4GypuFIAObe8UAuA%3D%3D)] It serves as an effective latent acid catalyst for ester-cured phenolic binders, providing controlled curing without the handling hazards of free formic acid.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5Bqi_XEmLysebCLCQSvCkFsDa-p5K6pp8oV8zFPhAQ45Yq3qONfaZifCWZbxle_6BotgJi29VfKdKpqFHTkdjpCF9_5pd7cH9DSwk_V6_ggrtTHGTLIAqREQGzxwbyClj8TFydoVIO2ic6A%3D%3D)]

Specialty Solvent for Polar Polymers and Resins

The combination of a hydroxyl group and a formate ester group makes 2-hydroxyethyl formate an effective solvent for polar polymers such as phenolics.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEupx12ptwWCpBOZRXb--_f_Z0pG0owIuHHAuaLTlypgn9kaSO9eId_r7Z6PJypCjcbkp8Oxlv-jtBHpX9IRsx1wjXsNzHbZTI-LY59q4DThbERya9NZYGfZZudZTR5lMgt1YBITTjIFvNlqcA%3D)] Its high boiling point and solvency characteristics make it a suitable, lower-volatility alternative to simpler esters or glycol ethers in coatings, inks, and cleaning formulations.

Stable Intermediate for Multi-Step Organic Synthesis

For synthetic routes requiring the introduction of a glycolate or protected formic acid moiety, procuring 2-hydroxyethyl formate offers a significant advantage. It provides a stable, liquid, and easy-to-handle precursor, avoiding the complexities and safety risks associated with managing gaseous formaldehyde and high-pressure carbon monoxide feeds in-house.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEq2VX5J33mWerpCsLve6j1dZAZQzK8QqPWT4TCpp7sIZWVXfxcQZ1mJM-dtHiRQKP8smzjNhrN6zElJeBKMHNNVKb34Q8JiXBngGymnOSVyNWFouUpA0GjVcaZTkTauEtN1afJKeGA0mvSiEZTQfzX)]

Physical Description

Liquid

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 27 of 79 companies with hazard statement code(s):;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

628-35-3

Wikipedia

1,2-Ethanediol, 1-formate

General Manufacturing Information

Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
1,2-Ethanediol, 1-formate: ACTIVE

Dates

Last modified: 08-15-2023

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